(5xi)-1,2,3,4-Tetra-O-acetyl-6-O-(diphenoxyphosphoryl)-beta-D-xylo-hexopyranose
CAS No.: 108321-48-8
Cat. No.: VC0013904
Molecular Formula: C26H29O13P
Molecular Weight: 580.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108321-48-8 |
|---|---|
| Molecular Formula | C26H29O13P |
| Molecular Weight | 580.5 g/mol |
| IUPAC Name | [(3R,4S,5R,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |
| Standard InChI | InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22?,23-,24+,25-,26-/m1/s1 |
| Standard InChI Key | IKZZNFIJWMQZMQ-NZFACQQJSA-N |
Introduction
Chemical Identity and Structure
Basic Information
The compound 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose is identified by the CAS registry number 108321-48-8 . Its molecular formula is C26H29O13P with a corresponding molecular weight of 580.47 g/mol . This complex carbohydrate derivative belongs to the class of protected mannopyranose compounds, featuring specific modifications that enhance its utility in synthetic chemistry.
Structural Characteristics
The IUPAC name for this compound is [(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate . Alternative nomenclature includes (2S,3S,4S,5R,6R)-6-(((diphenoxyphosphoryl)oxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate . The structure consists of a beta-D-mannopyranose core with four acetyl groups attached at positions C-1, C-2, C-3, and C-4, while the C-6 position is functionalized with a diphenylphosphoryl group .
Chemical Identifiers
The compound has several identification parameters that are useful for database searches and chemical information retrieval:
| Identifier Type | Value |
|---|---|
| CAS Number | 108321-48-8 |
| InChI | InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22-,23-,24+,25+,26-/m1/s1 |
| InChIKey | IKZZNFIJWMQZMQ-PUHDZGQXSA-N |
| SMILES | CC(=O)O[C@@H]1C@HCOP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
These identifiers are essential for precise chemical database searches and unambiguous identification of the compound .
Physical and Chemical Properties
Physical Properties
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose typically appears as a white to off-white crystalline solid . Its physical properties are summarized in the following table:
Chemical Properties
The compound exhibits several key chemical properties that influence its behavior in synthetic applications:
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The acetyl groups at positions C-1, C-2, C-3, and C-4 serve as protecting groups, enhancing the compound's stability while directing reactivity in synthetic transformations .
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The diphenylphosphoryl group at the C-6 position functions as an excellent leaving group, facilitating nucleophilic substitution reactions that are vital for glycosidic bond formation in carbohydrate chemistry .
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The beta configuration at the anomeric center (C-1) confers specific stereochemical properties that are crucial for stereoselective reactions in oligosaccharide synthesis .
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The compound's reactivity is primarily determined by the electrophilic character of the anomeric carbon and the leaving group ability of the diphenylphosphoryl moiety .
Synthesis and Preparation
Synthetic Routes
The synthesis of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose typically involves a selective functionalization strategy starting from D-mannopyranose. Based on information from related compounds, a general synthetic pathway may involve the following steps:
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Selective protection of the primary alcohol at C-6 position using a trityl (triphenylmethyl) group .
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Acetylation of the remaining hydroxyl groups (at positions C-1, C-2, C-3, and C-4) .
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Removal of the trityl protecting group to liberate the C-6 hydroxyl group .
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Introduction of the diphenylphosphoryl group at the C-6 position using diphenyl chlorophosphate under appropriate conditions .
This synthetic approach allows for the regioselective modification of the mannopyranose scaffold, resulting in the target compound with well-defined stereochemistry .
Preparative Considerations
During the synthesis of this compound, several considerations are important:
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The beta configuration at the anomeric center must be carefully controlled, often requiring specific reaction conditions or neighboring group participation effects .
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Protection and deprotection steps need to be carried out under mild conditions to prevent unwanted side reactions or stereochemical inversions .
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The introduction of the diphenylphosphoryl group requires anhydrous conditions to prevent hydrolysis of reactive intermediates .
Applications in Chemical Synthesis
Role in Glycosylation Reactions
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose serves as an important building block in carbohydrate chemistry, particularly in glycosylation reactions where it can function as a glycosyl donor . The diphenylphosphoryl group at the C-6 position acts as an effective leaving group, facilitating the formation of glycosidic bonds in a controlled manner . This makes the compound valuable for the synthesis of complex oligosaccharides and glycoconjugates.
Applications in Oligosaccharide Synthesis
The compound's utility extends to the synthesis of oligosaccharides containing mannose residues. In particular, it has relevance to the preparation of structures related to:
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Mannose-containing glycoproteins that are important in various biological recognition processes .
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Structurally defined mannose derivatives that can be incorporated into larger carbohydrate structures through selective glycosylation reactions .
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Phosphorylated mannose derivatives that play roles in cellular recognition and trafficking pathways .
Research Applications
Recent research indicates potential applications of mannose derivatives in various biochemical contexts:
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The synthesis of mannose-6-phosphate prodrugs as potential therapeutic agents for congenital disorders of glycosylation .
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Development of building blocks for the preparation of rare deoxyamino sugar compounds with biological significance .
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Studies involving β-glucan phosphorylases in carbohydrate synthesis, where mannose derivatives serve as important substrates or reference compounds .
| Supplier | Catalog Number | Purity | Available Quantities |
|---|---|---|---|
| GlpBio | GB52616 | Research grade | 250 mg, 500 mg, 1 g |
| ChemScene | CS-0226073 | 98% | Various sizes |
| Cymit Quimica | 54-BICL5084 | Not specified | 250 mg, 500 mg, 1 g |
| Cymit Quimica | 7W-GC4038 | Not specified | 250 mg, 500 mg, 1 g, 2 g |
This information is compiled from multiple commercial sources .
Biological Context of Mannose Derivatives
While 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose itself is primarily a synthetic intermediate, understanding the biological relevance of mannose provides important context:
Mannose in Human Metabolism
Mannose plays a significant role in human metabolism, particularly in protein glycosylation processes . It is a C-2 epimer of glucose and exists in various ring configurations, including pyranose and furanose forms . In the body, it participates in:
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N-linked glycosylation of proteins, a critical post-translational modification .
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Formation of glycoconjugates that are important for cellular recognition and communication .
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Metabolic pathways where mannose can be produced from glucose or converted to glucose .
Relevance to Disease States
Several congenital disorders of glycosylation are associated with mutations in enzymes involved in mannose metabolism . This connection highlights the potential significance of mannose derivatives, including synthetic intermediates like 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose, in biochemical research aimed at understanding and potentially addressing these disorders.
Analytical Characterization
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NMR spectroscopy (¹H and ¹³C) to confirm the structure and stereochemistry of the compound .
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Mass spectrometry to verify the molecular weight and fragmentation pattern .
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Infrared spectroscopy to identify functional groups, particularly the characteristic absorption bands of acetyl and phosphoryl moieties .
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X-ray crystallography for definitive confirmation of the three-dimensional structure .
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